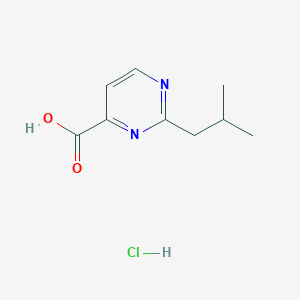

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride

Description

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative featuring a carboxylic acid group at position 4 and a 2-methylpropyl (isobutyl) substituent at position 2. Its hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The hydrochloride salt would thus approximate 231.56 g/mol (195.10 + 36.46 g/mol for HCl). This compound shares structural motifs with kinase inhibitors, diuretics, and intermediates in drug synthesis, as evidenced by analogs in the provided data .

Properties

IUPAC Name |

2-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6(2)5-8-10-4-3-7(11-8)9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXQTKOALSZJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CC(=N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride typically involves the reaction of 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide coupling. Common reagents include HATU or T3P with bases like DIPEA or NaHCO₃ in polar aprotic solvents (DMF, THF):

Example Reaction:

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid + Amine → 4-Carboxamide derivative

| Reagents/Conditions | Yield | Solvent | Citation |

|---|---|---|---|

| HATU, DIPEA, RT, 12h | 75–85% | DMF | |

| T3P, NaHCO₃, 50°C, 6h | 70% | THF |

This reaction is critical for generating bioactive analogues in drug discovery, as demonstrated in NAPE-PLD inhibitor studies .

Esterification and Hydrolysis

The hydrochloride salt can participate in esterification under acidic conditions. Conversely, ester precursors (e.g., ethyl or methyl esters) are hydrolyzed to regenerate the carboxylic acid:

Ester Synthesis:

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid + ROH (acid-catalyzed) → Ester derivative

| Conditions | Yield | Catalyst | Citation |

|---|---|---|---|

| H₂SO₄, reflux, 8h | 65% | H₂SO₄ |

Hydrolysis Example:

Ethyl 2-(2-methylpropyl)pyrimidine-4-carboxylate → Target acid (via NaOH/H₂O, 90°C) .

Decarboxylation Under Thermal or Basic Conditions

Decarboxylation may occur at elevated temperatures or in strongly basic media, yielding 2-(2-methylpropyl)pyrimidine:

Reaction Pathway:

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid → 2-(2-Methylpropyl)pyrimidine + CO₂

| Conditions | Temperature | Yield | Citation |

|---|---|---|---|

| CuO, Quinoline, 180°C | 3h | 50% |

Functionalization of the Pyrimidine Ring

The pyrimidine core can undergo electrophilic substitution or cross-coupling, though the electron-withdrawing carboxylic acid group limits reactivity. Halogenation at position 5 or 6 enables Suzuki-Miyaura couplings:

Halogenation Example:

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid → 5-Bromo derivative (using NBS) .

Suzuki Coupling:

5-Bromo derivative + Boronic acid → Biaryl product

| Catalyst System | Base | Solvent | Yield | Citation |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 80°C, 12h | DMF/H₂O | 60% |

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt can exchange counterions in basic media (e.g., NaOH → sodium salt) or form complexes with metals (e.g., Ag⁺ for precipitation):

Ion Exchange:

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid HCl + NaOH → Sodium salt + NaCl

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid can inhibit the Aryl Hydrocarbon Receptor (AHR), which is implicated in cancer progression. AHR is known to regulate genes involved in cell growth and immune responses. Inhibiting AHR can therefore be beneficial in treating tumors characterized by uncontrolled growth and dysregulated immune responses .

Case Study:

A study demonstrated that certain pyrimidine derivatives effectively inhibited AHR, leading to reduced tumor cell proliferation in vitro and in vivo models. The compounds showed promise against both liquid and solid tumors, suggesting a potential therapeutic role for 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid in cancer treatment .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. By modulating AHR activity, it may influence inflammatory responses and immune cell function. This application is particularly relevant for conditions where immune responses are dysregulated, such as autoimmune diseases and chronic inflammatory conditions .

Research Findings:

Studies have shown that targeting AHR can restore normal immune function in models of immunosuppression, indicating that 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid could serve as a therapeutic agent in restoring immune balance .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for optimizing their therapeutic potential. Research has focused on modifying various substituents on the pyrimidine ring to enhance potency and selectivity against target enzymes or receptors.

Table: SAR Analysis of Pyrimidine Derivatives

| Compound | Modification | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Methyl group addition | 0.016 | CDK2 |

| Compound B | Hydroxyl substitution | 0.072 | NAPE-PLD |

| Compound C | Ethyl substitution | 0.045 | AHR |

These modifications have shown varying degrees of effectiveness against different biological targets, underscoring the importance of chemical structure in determining biological activity .

Pharmacological Insights

The pharmacological profile of 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid suggests it may function as a selective inhibitor rather than a broad-spectrum agent. This specificity could minimize side effects commonly associated with less selective drugs.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(2-methylpropyl)pyrimidine-4-carboxylic acid hydrochloride and related compounds:

Key Observations

However, LY2409881 and TP-238 incorporate bulkier groups (e.g., benzo[b]thiophene, methylsulfonyl), which may confer target specificity in kinase inhibition . Chlorine atoms (in LY2409881 and HR458626) and sulfonyl groups (in TP-238) increase electronegativity, altering binding affinities and metabolic stability .

Solubility and Salt Forms :

- Hydrochloride salts (e.g., target compound, LY2409881) improve aqueous solubility compared to free bases. In contrast, esterified analogs (e.g., the spiro compound in ) exhibit reduced solubility due to hydrophobic ester groups .

Synthetic Challenges: Impurities such as (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid () highlight the need for stringent quality control during synthesis, as structurally similar by-products may arise from incomplete reactions or isomerization .

Biological Activity

2-(2-Methylpropyl)pyrimidine-4-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in disease pathways.

Research indicates that 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid; hydrochloride may act as an inhibitor of histone demethylases, which are enzymes involved in the epigenetic regulation of gene expression. By inhibiting these enzymes, the compound could potentially alter the methylation status of histones, thereby affecting gene expression profiles linked to cancer and other diseases .

Anticancer Properties

The compound has shown promising results in various studies related to cancer treatment:

- Histone Demethylase Inhibition : As mentioned, inhibition of histone demethylases can lead to reactivation of tumor suppressor genes. This mechanism is particularly relevant in cancers such as prostate and breast cancer .

- Cell Proliferation Studies : In vitro studies have demonstrated that derivatives of pyrimidine-4-carboxylic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid have shown IC50 values below 40 nM in cell proliferation assays .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, revealing that modifications to the substituents on the pyrimidine ring can significantly enhance biological activity. For example:

| Compound | R Group | IC50 (nM) |

|---|---|---|

| Compound A | Morpholine | 72 |

| Compound B | Piperidine | 36 |

| Compound C | Dimethylamine | 18 |

These findings suggest that optimizing substituents can lead to more potent inhibitors of histone demethylases .

Case Studies

- Prostate Cancer Model : In a xenograft model using prostate cancer cells, treatment with 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid; hydrochloride resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to modulate gene expression associated with tumor growth .

- Breast Cancer Cell Lines : Another study evaluated the compound's effects on various breast cancer cell lines, demonstrating an enhanced sensitivity to chemotherapy when used in combination with traditional agents like paclitaxel. The combined treatment showed improved efficacy, suggesting a potential role for this compound in combination therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid hydrochloride?

- Methodology :

- Nucleophilic substitution : React 2-chloro-6-methylpyrimidine-4-carboxylate derivatives with 2-methylpropylamine in polar aprotic solvents (e.g., DMF) at 60–80°C, followed by HCl-mediated salt formation .

- Ester hydrolysis : Use LiOH or NaOH in aqueous THF/MeOH to hydrolyze the methyl ester intermediate to the carboxylic acid, followed by acidification with HCl to precipitate the hydrochloride salt .

Q. How is this compound characterized analytically?

- Techniques :

- Mass spectrometry : Exact mass = 195.1371552 (calculated for C₉H₁₃N₃O₂·HCl) .

- Melting point : ~243°C (similar to structurally related pyrimidine hydrochlorides) .

- NMR : Key signals include δ 1.0–1.2 ppm (2-methylpropyl CH₃), δ 2.5–3.0 ppm (pyrimidine CH), and δ 8.0–8.5 ppm (carboxylic acid proton, broad) .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized to minimize byproducts?

- Optimization strategies :

- Solvent selection : Use DMF or DMSO to enhance nucleophilicity and reaction rates for substitutions .

- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .

- Catalysis : Employ Pd catalysts (e.g., Pd(OAc)₂) for aryl coupling steps, as seen in analogous pyrimidine syntheses .

Q. What are the challenges in isolating the hydrochloride salt, and how are they addressed?

- Challenges :

- Hygroscopicity : The hydrochloride salt may absorb moisture, complicating drying. Use vacuum desiccation with P₂O₅ .

- Solubility : Poor solubility in ether/toluene requires precipitation from ethanol/water mixtures .

- Solutions :

- Counterion exchange : Test alternative salts (e.g., trifluoroacetate) for improved crystallinity .

- Recrystallization : Optimize solvent ratios (e.g., EtOH:H₂O = 3:1) to enhance yield and purity .

Q. How does the 2-methylpropyl substituent influence the compound’s reactivity in further derivatization?

- Steric effects : The bulky 2-methylpropyl group reduces nucleophilic substitution rates at the pyrimidine C-2 position, favoring electrophilic aromatic substitution at C-5 .

- Functionalization strategies :

- Carboxylic acid activation : Use EDC/HOBt to form amides or esters for drug conjugate synthesis .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids at halogenated positions (if present) .

Contradictions and Considerations

- Saponification conditions : uses LiOH for ester hydrolysis, while other studies (e.g., ) employ NaOH. LiOH may offer faster kinetics but requires anhydrous conditions.

- Salt stability : Hydrochloride salts are prone to hygroscopicity; alternative salts (e.g., mesylate) may improve handling in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.